Shorter, Flexible Spacer Arm Enables Crosslinking of Proximal Cysteines
The compound provides a shorter spacer arm (~5.8 Å estimated for MTS-3-NHS) compared to longer-chain analogs like MTS-6-NHS (with a pentyl spacer, estimated >9 Å) and the widely used SMCC crosslinker (8.3 Å) [1]. This shorter length is critical for crosslinking cysteine residues that are in close proximity. A study using MTS crosslinkers with varying spacer arm lengths (2-17 atoms) demonstrated that only crosslinkers with specific lengths (9-25 Å for certain mutants) could bridge cysteine pairs in P-glycoprotein, underscoring that spacer length is a key determinant of crosslinking success [1].
| Evidence Dimension | Spacer Arm Length |
|---|---|
| Target Compound Data | ~5.8 Å (estimated for ethyl spacer) |
| Comparator Or Baseline | MTS-6-NHS: >9 Å (estimated); SMCC: 8.3 Å |
| Quantified Difference | MTS-3-NHS is approximately 30-40% shorter than SMCC |
| Conditions | Molecular geometry estimation; crosslinking assay in P-glycoprotein mutants |
Why This Matters
This shorter length is non-redundant and essential for intramolecular crosslinking or stabilizing protein complexes where the distance between target residues is small.
- [1] Loo, T. W., & Clarke, D. M. (2001). Determining the dimensions of the drug-binding domain of human P-glycoprotein using thiol cross-linking compounds as molecular rulers. The Journal of biological chemistry, 276(40), 36877–36880. View Source
